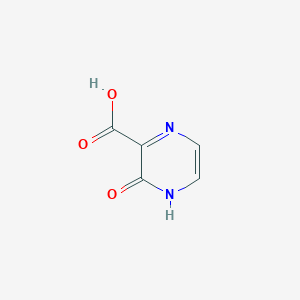

3-Hydroxypyrazine-2-carboxylic acid

Descripción

Nomenclature and Structural Representations of 3-Hydroxypyrazine-2-carboxylic acid

The precise identification of a chemical compound is fundamental to scientific discourse. This section details the standardized naming conventions and basic chemical properties of this compound.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 3-Oxo-3,4-dihydropyrazine-2-carboxylic acid . This name reflects the tautomeric equilibrium where the hydroxyl group is represented as a ketone on the pyrazine (B50134) ring. However, it is also commonly referred to by several synonyms, which are widely used in scientific literature and chemical catalogs.

Common Synonyms:

this compound

2-Oxo-1H-pyrazine-3-carboxylic acid patsnap.com

3-Hydroxy-2-pyrazinecarboxylic acid

The existence of these synonyms highlights the keto-enol tautomerism inherent to this molecule, a common feature in hydroxypyridine and hydroxypyrazine systems.

The fundamental properties that define the composition and mass of a molecule are its chemical formula and molecular weight.

| Property | Value | Reference |

| Chemical Formula | C₅H₄N₂O₃ | nih.govuni.lu |

| Molecular Weight | 140.09 g/mol | |

| Exact Mass | 140.02219 g/mol | uni.lu |

These basic data are crucial for stoichiometric calculations in chemical synthesis and for analytical characterization.

Contextual Significance within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, form the largest class of organic compounds. Pyrazine and its derivatives are a significant subset of N-heterocycles due to their prevalence in natural products and their wide range of applications in pharmaceuticals and materials science. patsnap.commdpi.com

This compound serves as a vital heterocyclic building block . Its significance stems from:

The Pyrazine Core : The pyrazine ring is an aromatic, six-membered ring containing two nitrogen atoms in a 1,4-para arrangement. mdpi.com This core structure is found in numerous biologically active molecules and approved drugs, contributing to their pharmacological properties through hydrogen bonding and other intermolecular interactions. mdpi.comresearchgate.net

Functional Group Reactivity : The presence of a carboxylic acid group and a hydroxyl group (in its enol form) or an oxo group (in its keto form) provides multiple reactive sites. These functional groups allow for a variety of chemical transformations, enabling its use as a scaffold to build more complex molecular architectures. Carboxylic acids are well-known for their ability to form robust hydrogen-bonded networks and to be converted into other functional groups like amides and esters. rjpbcs.comresearchgate.net

The compound's structure is a key component in the synthesis of derivatives with diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net

Historical Perspectives in Chemical Synthesis and Application Development

The development of pyrazine chemistry has been a continuous process, with significant advancements in both synthesis and application over the years. Pyrazines were initially identified as components of natural products, often contributing to the flavor and aroma of foods. chemicalbook.com The industrial production of pyrazine derivatives began to grow, driven by their use in the fragrance and flavor industries. researchgate.netchemicalbook.com

The synthetic history of pyrazine carboxylic acids, in general, involved methods like the oxidation of quinoxalines. orgsyn.org However, these early methods often involved harsh reagents like potassium permanganate (B83412), leading to challenges in yield and environmental concerns. google.com Over time, more refined and milder synthetic routes have been developed.

The specific synthesis and application of this compound have become particularly prominent with the rise of pyrazine-based pharmaceuticals. A notable milestone in its application history is its use as a key starting material for the synthesis of Favipiravir (B1662787) , a broad-spectrum antiviral drug. bangor.ac.uk An improved synthesis protocol for Favipiravir reported in 2014 starts with the amidation of this compound to form 3-hydroxypyrazine-2-carboxamide (B1682577). bangor.ac.uk

Modern synthetic methods for obtaining this acid or its esters often start from more readily available precursors like 3-aminopyrazine-2-carboxylic acid methyl ester, which undergoes hydroxylation. patsnap.com The development of efficient synthetic pathways has been crucial in making this compound and its derivatives more accessible for research and development, particularly in the context of creating new antiviral agents to combat emerging viral threats. nih.gov The ongoing research into pyrazine conjugates continues to underscore the importance of this foundational molecule in medicinal chemistry. researchgate.netnih.gov

Propiedades

IUPAC Name |

2-oxo-1H-pyrazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-3(5(9)10)6-1-2-7-4/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZRUSFQHBBTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340595 | |

| Record name | 3-hydroxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20737-42-2 | |

| Record name | 3-hydroxypyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxypyrazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Hydroxypyrazine 2 Carboxylic Acid

Classical and Modern Synthetic Approaches

Synthesis from Pyrazine-2-carboxylic acid and its derivatives

The synthesis of 3-hydroxypyrazine-2-carboxylic acid and its derivatives can be achieved through various routes. One common starting material is pyrazine-2-carboxylic acid, which can be subjected to a series of reactions to introduce the hydroxyl group at the 3-position. For instance, derivatives of pyrazine-2-carboxylic acid can be synthesized using coupling agents like propyl phosphonic anhydride (B1165640) (T3P) to react with various piperazines. rjpbcs.com Another approach involves the oxidation of quinoxaline (B1680401) using potassium permanganate (B83412) to produce 2,3-pyrazinedicarboxylic acid. orgsyn.org

A different synthetic strategy starts with acrylic acid, which undergoes bromination and subsequent reaction with ammonia (B1221849) to form an intermediate. This intermediate then reacts with methylglyoxal (B44143) and is oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield pyrazine (B50134) carboxylic acid. google.com Furthermore, pyrazine-2-carboxylic acid esters can be produced by reacting pyrazine monocarboxylic acid with alcohols like isobutyl alcohol or isopropyl alcohol in the presence of an acid catalyst. google.com

Role as an Intermediate in Favipiravir (B1662787) Synthesis

The synthesis of Favipiravir from this compound involves several key transformations:

The synthesis often begins with the conversion of the carboxylic acid group to an ester or an amide. For example, this compound can be reacted with thionyl chloride in methanol (B129727) to form the corresponding methyl ester, which is then treated with ammonia to yield 3-hydroxypyrazine-2-carboxamide (B1682577) with a 78% yield. researchgate.net Alternatively, direct amidation of this compound can be performed to form 3-hydroxypyrazine-2-carboxamide. bangor.ac.uk The formation of an amide bond can also be achieved through deoxyfluorination of the carboxylic acid using 2-pyridinesulfonyl fluoride (B91410) under mild conditions. rsc.org

A crucial step in the synthesis of Favipiravir from 3-hydroxypyrazine-2-carboxamide is the nitration of the pyrazine ring. This is typically achieved by reacting 3-hydroxypyrazine-2-carboxamide with a nitrating agent. One method involves the use of potassium nitrite (B80452) in the presence of sulfuric acid to introduce a nitro group at the 6-position of the pyrazine ring, yielding 3-hydroxy-6-nitropyrazine-2-carboxamide. bangor.ac.uk This nitration step, however, has been reported to have a relatively low yield of 48%. researchgate.net

Following nitration, the nitro group is reduced to an amino group. This reduction is a critical step to introduce the precursor for the subsequent fluorination reaction. A common method for this transformation is the use of Raney nickel and hydrazine. bangor.ac.uk Other metal-free reduction methods for nitro groups include the use of trichlorosilane (B8805176) (HSiCl3) and a tertiary amine, or potassium borohydride (B1222165) (KBH4) and iodine. organic-chemistry.org

The final key step is the introduction of a fluorine atom at the 6-position of the pyrazine ring. This is often accomplished through a Sandmeyer-type reaction, where the amino group is diazotized and then replaced by fluorine. The use of Olah's reagent (a complex of hydrogen fluoride and pyridine) has been reported for this fluorination step. bangor.ac.uk However, this stage has been noted for its low yield, around 30%. researchgate.net An alternative one-step protocol for the direct fluorination of 3-hydroxy-2-pyrazinecarboxamide using Selectfluor® in an ionic liquid has been developed, offering a more eco-friendly and potentially higher-yielding route to Favipiravir. rsc.org

Alternative Precursors and Multi-step Syntheses

The synthesis of this compound can be achieved through various multi-step pathways starting from different precursors. These alternative routes offer flexibility in starting materials and can be adapted based on the availability of reagents and desired scale of production.

From 3-Aminopyrazine-2-carboxylic acid

A common and well-established route to this compound involves the chemical transformation of 3-aminopyrazine-2-carboxylic acid. This multi-step synthesis typically involves the initial conversion of the starting material to an intermediate ester, followed by further modifications.

One approach begins with a Fisher esterification of 3-aminopyrazine-2-carboxylic acid in the presence of sulfuric acid and methanol to yield the corresponding methyl ester, methyl 3-aminopryzine-2-carboxylate. nih.gov This intermediate can then be subjected to various reaction sequences to introduce the hydroxyl group.

Another method involves the alkaline hydrolysis of lumazine, which can produce the alkali salt of 3-aminopyrazine-2-carboxylic acid. google.com This salt can then be used as a starting material for esterification. For instance, reacting the alkali salt with methyl bromide in a solvent like dimethylformamide or dimethylacetamide can yield 3-aminopyrazine-2-carboxylic acid methyl ester. google.com

Furthermore, 3-aminopyrazine-2-carboxylic acid can be prepared by reacting 2-amino-4-hydroxypteridine (pterine) with an alkali metal hydroxide (B78521) at elevated temperatures (140 to 220 °C). google.com The resulting product can be precipitated as the carboxylic acid through acidification. google.com

From Diethyl Malonate

A synthetic strategy for carboxylic acids that can be conceptually adapted for pyrazine systems is the malonic ester synthesis. This method utilizes diethyl malonate as a key starting material. The alpha-hydrogens of diethyl malonate are acidic and can be removed by a base, such as sodium ethoxide, to form an enolate. libretexts.org This enolate is a potent nucleophile that can react with an appropriate electrophile.

In a generalized malonic ester synthesis, the enolate of diethyl malonate is alkylated with an alkyl halide. libretexts.org Subsequent saponification of the ester groups followed by decarboxylation upon heating yields a substituted carboxylic acid. libretexts.org

For the synthesis of a pyrazine derivative, a suitably functionalized pyrazine-containing electrophile would be required to react with the diethyl malonate enolate. The resulting intermediate would then undergo hydrolysis and decarboxylation to afford the desired pyrazine carboxylic acid. This approach offers a versatile method for constructing the carboxylic acid moiety on a pre-formed or simultaneously formed pyrazine ring.

From 3-Hydroxy-6-nitropyrazine-2-carboxamide

This compound can also be synthesized from 3-hydroxy-6-nitropyrazine-2-carboxamide. researchgate.net This pathway involves the hydrolysis of the amide group to a carboxylic acid and the reduction of the nitro group.

The synthesis of the starting material, 3-hydroxy-6-nitropyrazine-2-carboxamide, can be achieved by the nitration of 3-hydroxypyrazine-2-carboxamide using a mixture of sulfuric acid and potassium nitrate (B79036). researchgate.net The subsequent conversion to this compound would require a two-step process. First, the amide group is hydrolyzed to a carboxylic acid, typically under acidic or basic conditions. Second, the nitro group at the 6-position is reduced to an amino group, which can then be removed or replaced. A reduction of a similar compound, 3-hydroxy-6-nitropyrazine-2-carboxamide, has been reported using Raney Ni and hydrazine. bangor.ac.uk This suggests that the nitro group can be selectively reduced.

This route is particularly useful if the 6-substituted pyrazine derivatives are desired, as the nitro group provides a handle for further chemical modifications before or after the formation of the carboxylic acid.

Optimization of Synthetic Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Careful control of parameters such as temperature, solvent, and the choice of reagents and catalysts is crucial for maximizing the desired product formation and minimizing side reactions.

Temperature Control and Solvent Systems

Temperature is a critical factor in the synthesis of pyrazine derivatives. For instance, in the synthesis of 3-hydroxypyrazine-2-carboxamide, a precursor to the carboxylic acid, the reaction of 2-aminomalonamide with glyoxal (B1671930) is initiated at a low temperature of -10°C and then gradually warmed to 22°C. chemicalbook.com This controlled temperature profile is essential for managing the exothermic nature of the reaction and ensuring the desired product formation. Similarly, during the nitration of 3-hydroxypyrazine-2-carboxamide, the reaction is cooled with ice to prevent overheating. researchgate.net

The choice of solvent system also plays a significant role. In the synthesis of 3-aminopyrazine-2-carboxamides, a two-step procedure can be employed where the first step is a Fisher esterification in methanol. nih.gov For the subsequent amidation, dimethyl sulfoxide (B87167) (DMSO) is used as the solvent when employing 1,1'-carbonyldiimidazole (B1668759) (CDI) as a coupling agent. nih.gov The use of different solvents for different steps allows for the optimization of each individual reaction.

The following table summarizes the impact of temperature and solvent on specific reaction steps in the synthesis pathways of related compounds:

| Reaction Step | Precursor(s) | Temperature | Solvent | Yield | Reference |

| Amide Synthesis | 2-Aminomalonamide, Glyoxal | -10°C to 22°C | 20% aq. NaOH | 91.2% | chemicalbook.com |

| Esterification | 3-Aminopyrazine-2-carboxylic acid | 0°C to rt | Methanol | - | nih.gov |

| Amidation | Activated 3-aminopyrazine-2-carboxylic acid | - | DMSO | - | nih.gov |

Catalytic Approaches and Reagent Selection

The selection of appropriate catalysts and reagents is fundamental to achieving high yields and selectivity in the synthesis of this compound and its derivatives.

In the synthesis of amides from carboxylic acids, coupling agents are often employed. For the synthesis of N-substituted 3-aminopyrazine-2-carboxamides, 1,1'-carbonyldiimidazole (CDI) has been used as a coupling agent in anhydrous dimethyl sulfoxide (DMSO). nih.gov CDI activates the carboxylic acid, facilitating the subsequent reaction with an amine.

For esterification reactions, a classic approach is the Fisher esterification, which utilizes a strong acid catalyst like sulfuric acid. nih.gov This method is effective for converting 3-aminopyrazine-2-carboxylic acid to its methyl ester.

In reactions involving amide bond formation, propanephosphonic acid anhydride (T3P) has been utilized as a coupling reagent for the synthesis of pyrazine-2-carboxylic acid derivatives of piperazines. rjpbcs.com This reagent efficiently promotes the formation of the amide bond between a carboxylic acid and an amine.

The choice of reagent is also critical in multi-step syntheses. For example, in the synthesis of 3-hydroxy-6-nitropyrazine-2-carboxamide, a key intermediate, a nitrating mixture of sulfuric acid and potassium nitrate is used. researchgate.net

The following table highlights the role of different catalysts and reagents in the synthesis of related pyrazine derivatives:

| Reaction Type | Precursor(s) | Catalyst/Reagent | Function | Reference |

| Amidation | 3-Aminopyrazine-2-carboxylic acid | 1,1'-Carbonyldiimidazole (CDI) | Coupling Agent | nih.gov |

| Esterification | 3-Aminopyrazine-2-carboxylic acid | Sulfuric Acid (H₂SO₄) | Acid Catalyst | nih.gov |

| Amide Bond Formation | Substituted pyrazine-2-carboxylic acids, N-heteroarylpiperazines | Propanephosphonic acid anhydride (T3P) | Coupling Reagent | rjpbcs.com |

| Nitration | 3-Hydroxypyrazine-2-carboxamide | Sulfuric Acid (H₂SO₄), Potassium Nitrate (KNO₃) | Nitrating Agent | researchgate.net |

Yield Optimization and Purification Techniques

The efficient synthesis of this compound and its derivatives relies on carefully controlled reaction conditions and effective purification methods. Research has identified several key parameters for maximizing yield and achieving high purity.

Yield Optimization A notable synthesis for a closely related derivative, 3-hydroxypyrazine-2-carboxamide, involves the condensation of 2-aminomalonamide with a 40% glyoxal aqueous solution. chemicalbook.com Optimization of this reaction pathway highlights the critical role of temperature control. The process begins at a low temperature of -10°C, is maintained at -5°C after the initial addition of reagents, and then gradually warmed to 22°C. chemicalbook.com This temperature management, coupled with precise pH adjustments, is crucial for driving the reaction towards the desired product and achieving high yields, with reports of up to 91.2%. chemicalbook.com

Another approach to synthesis involves the base-promoted condensation between 1,2-dicarbonyls (like phenylglyoxal) and α-aminoamides. beilstein-journals.org The regioselectivity and yield in this method are sensitive to the rate of addition of the base (e.g., sodium hydroxide) and the temperature during this addition. beilstein-journals.org

Purification Techniques Purification of the final product is essential to remove unreacted starting materials, by-products, and other impurities. Common techniques include:

pH-Mediated Precipitation: After synthesis, the reaction mixture's pH is often adjusted to selectively precipitate the target compound. For instance, in the synthesis of 3-hydroxypyrazine-2-carboxamide, the solution is first made alkaline (pH 12) and then acidified to pH 2 to deposit the crystalline product. chemicalbook.com

Washing: The collected crystals are typically washed with a sequence of solvents to remove residual impurities. A common procedure involves washing with water followed by an aqueous ethanol (B145695) solution (e.g., 50% w/w). chemicalbook.com

Recrystallization: This classic technique is used to obtain high-purity crystalline solids. It involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the purified compound crystallizes out, leaving impurities in the solution. sci-hub.se

Salt Formation: A specialized purification method involves converting the target molecule into a salt, which can be more easily separated. One documented strategy involves forming a dicyclohexylamine (B1670486) salt of a fluoro intermediate to facilitate its purification. researchgate.net

Chromatography: For more challenging separations, column chromatography is employed, where the crude product is passed through a stationary phase (like silica (B1680970) gel) and separated based on differential adsorption of its components. patsnap.com

Table 1: Summary of Yield Optimization and Purification Techniques

| Technique | Description | Purpose | Reference |

|---|---|---|---|

| Temperature Control | Staged temperature profile from -10°C to 22°C during synthesis. | Optimizes reaction rate and minimizes side reactions, boosting yield. | chemicalbook.com |

| pH Adjustment | Manipulation of solution pH to precipitate the product. | Isolates the desired compound from soluble impurities. | chemicalbook.com |

| Solvent Washing | Rinsing the filtered product with water and aqueous ethanol. | Removes residual acids, bases, and other soluble impurities. | chemicalbook.com |

| Salt Formation | Conversion to a dicyclohexylamine salt for purification. | Facilitates the separation of a specific intermediate. | researchgate.net |

| Column Chromatography | Separation using a stationary phase like silica gel. | Isolates the product from closely related impurities. | patsnap.com |

Advanced Spectroscopic and Crystallographic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the atomic-level structure of 3-Hydroxypyrazine-2-carboxylic acid, offering detailed information about its proton and carbon environments and the dynamic equilibrium between its tautomeric forms.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons on the pyrazine (B50134) ring and the protons of the functional groups. The two protons on the pyrazine ring are expected to appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current.

The proton of the carboxylic acid group (-COOH) is highly deshielded and typically appears as a broad singlet in the 10.0-13.0 ppm range. inflibnet.ac.inorgchemboulder.comlibretexts.org Its broadness is a result of hydrogen bonding and chemical exchange. The presence of a hydroxyl (-OH) or amide (-NH) proton, depending on the dominant tautomer, would also produce a signal that is often broad and subject to exchange with deuterium (B1214612) oxide (D₂O). inflibnet.ac.in Protons on carbons adjacent to a carboxylic acid typically resonate in the 2-3 ppm region. libretexts.org

Table 1. Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) ranges based on typical values for similar functional groups and molecular environments.

| Proton Type | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

|---|---|---|---|

| Pyrazine-H | 7.0 - 9.0 | Doublet / Singlet | Chemical shift depends on the specific position on the pyrazine ring. |

| Carboxylic Acid (-COOH) | 10.0 - 13.2 | Broad Singlet | Highly deshielded; signal disappears upon D₂O exchange. orgchemboulder.comlibretexts.org |

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the highly deshielded region of the spectrum, typically between 160 and 180 ppm. libretexts.org The carbon atoms within the pyrazine ring exhibit chemical shifts influenced by the nitrogen atoms and the substituents. The carbons directly bonded to the electronegative oxygen and nitrogen atoms (C2 and C3) are expected to be more deshielded than the other ring carbons.

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) ranges based on values for analogous structures.

| Carbon Type | Predicted Chemical Shift (δ) ppm | Notes |

|---|---|---|

| Carboxylic Acid (-C OOH) | 160 - 180 | Highly deshielded due to the electronegative oxygens. libretexts.org |

| Pyrazine Ring Carbons (C2, C3) | 140 - 160 | Deshielded due to attachment to heteroatoms (N, O) and the carboxylic acid group. |

This compound can exist in a tautomeric equilibrium between the 3-hydroxy form and the 3-pyrazinone (or 3-oxo-1,2-dihydropyrazine-2-carboxylic acid) form. NMR spectroscopy is a key technique for investigating this equilibrium.

The dominant tautomer can be identified by analyzing the chemical shifts in both ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, the 3-hydroxy tautomer would show a signal for the hydroxyl proton (-OH), while the 3-pyrazinone tautomer would exhibit a signal for the amide-like proton (-NH). The chemical shifts of the ring protons would also differ between the two forms.

In ¹³C NMR, the chemical shift of the C3 carbon is particularly informative. For the 3-hydroxy tautomer, C3 is an aromatic carbon bonded to a hydroxyl group. For the 3-pyrazinone tautomer, C3 has the character of a carbonyl carbon (a lactam), which would cause a significant downfield shift. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions from its carboxylic acid and hydroxypyrazine functionalities. The most prominent feature of the carboxylic acid is a very broad O-H stretching band that typically extends from 2500 to 3300 cm⁻¹. libretexts.orglibretexts.org This band is a hallmark of the hydrogen-bonded dimer structure common to carboxylic acids. libretexts.orgorgchemboulder.com

The carbonyl (C=O) stretch of the carboxylic acid group results in a strong, sharp absorption, typically found around 1700-1725 cm⁻¹. youtube.com If the 3-pyrazinone tautomer is present, an additional carbonyl absorption (from the lactam group) would be expected, usually in the 1650-1680 cm⁻¹ region. Other characteristic vibrations include C-O stretching (1210-1320 cm⁻¹) and O-H bending (1395-1440 cm⁻¹). orgchemboulder.com

Table 3. Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| 3-Pyrazinone Tautomer | N-H Stretch | 3170 - 3500 | Medium, Broad |

| 3-Pyrazinone Tautomer | C=O Stretch (Lactam) | 1650 - 1680 | Strong |

| Pyrazine Ring | C=N, C=C Stretches | 1400 - 1600 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |

Hydrogen bonding significantly influences the IR spectrum of this compound. The most evident effect is the extreme broadening of the O-H stretching vibration of the carboxylic acid group. libretexts.orgkhanacademy.org This occurs because carboxylic acids in the solid state and in non-polar solvents typically exist as cyclic dimers, linked by strong intermolecular hydrogen bonds between the carboxyl groups of two molecules. orgchemboulder.com

The position of the carbonyl (C=O) stretching frequency is also sensitive to hydrogen bonding. When a carboxylic acid forms a hydrogen-bonded dimer, the C=O frequency is lowered compared to the monomeric (free) state. libretexts.orgnih.gov For dimers, this absorption is typically observed near 1710 cm⁻¹. libretexts.org

Furthermore, the potential for intramolecular hydrogen bonding exists between the hydroxyl group at the C3 position and the adjacent carboxylic acid group at C2. This internal hydrogen bonding can cause further shifts in the O-H and C=O vibrational frequencies, providing more detailed structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Detailed studies outlining the specific UV-Vis spectral characteristics of isolated this compound are not extensively detailed in publicly available literature. However, the formation of this compound through the biotransformation of pyrazine-2-carboxylic acid by microorganisms like Ralstonia/Burkholderia sp. strain DSM 6920 has been reported. researchgate.net The monitoring of such biotransformations and the identification of pyrazine metabolites often involves the use of UV-visible absorption spectra, typically recorded in the 200 to 400 nm range. nih.gov

In studies of microbial degradation of related pyrazine compounds, transient metabolites are identified by their characteristic absorption maxima. nih.gov While specific absorption maxima for this compound are not definitively provided, its microbial production from pyrazine-2-carboxylate (B1225951) has been successfully achieved and monitored. researchgate.netuohyd.ac.in

X-ray Diffraction Studies

X-ray diffraction is a critical technique for elucidating the three-dimensional atomic structure of crystalline solids, providing insights into molecular conformation, bond parameters, and intermolecular packing.

A comprehensive search of scientific literature indicates that a single-crystal X-ray diffraction study for the isolated compound this compound has not been reported. While the compound has been used as an organic ligand in the synthesis of more complex metal-organic frameworks which were subsequently analyzed by crystallography, the structural data for the free acid is not available from these studies. researchgate.netethernet.edu.et

Due to the absence of a published single-crystal X-ray structure for this compound, specific, experimentally determined data on its molecular conformation, bond lengths, and bond angles are not available.

Powder X-ray Diffraction (PXRD) is a primary technique for identifying crystalline phases and analyzing polymorphism in solid materials. google.com However, specific PXRD studies focused on identifying or characterizing different crystalline forms of this compound are not found in the surveyed literature. Therefore, no experimental PXRD patterns for this compound can be presented.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful tool for investigating the fundamental properties of molecular systems. These methods allow for a detailed analysis of the electronic structure and energetics of 3-Hydroxypyrazine-2-carboxylic acid.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules like this compound. By approximating the many-electron wavefunction, DFT provides a framework to investigate the distribution of electrons within the molecule, which governs its chemical behavior.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For analogous compounds, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to determine these frontier molecular orbitals. nih.gov Similar studies on 2-thiophene carboxylic acid thiourea (B124793) derivatives have also employed DFT to predict electronic properties and molecular orbital energies. mdpi.com These studies provide a methodological basis for how the electronic structure of this compound could be elucidated. The distribution of HOMO and LUMO across the pyrazine (B50134) ring, the hydroxyl group, and the carboxylic acid group would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.

The electronic properties of this compound, such as ionization potential, electron affinity, and global reactivity descriptors like electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. This data is crucial for understanding its reaction mechanisms and potential interactions with biological targets.

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. |

| Ionization Potential | Energy required to remove an electron | Related to the molecule's ability to undergo oxidation. |

| Electron Affinity | Energy released when an electron is added | Related to the molecule's ability to undergo reduction. |

Computational Analysis of Tautomeric States and Energetics

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a critical consideration for this compound. The "hydroxy" form can potentially exist in equilibrium with its "keto" tautomer, 2-oxo-1H-pyrazine-3-carboxylic acid. The relative stability of these tautomers can significantly influence the compound's physicochemical properties, including its solubility, pKa, and biological activity.

Computational methods are essential for a quantitative understanding of the tautomeric equilibrium. By calculating the relative energies of the different tautomeric forms, it is possible to predict which form will predominate under various conditions. Theoretical studies on the tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone have demonstrated the utility of computational approaches in this area. nih.gov These studies often employ high-level ab initio or DFT methods to accurately determine the energetics of the tautomers and the transition state connecting them.

For this compound, computational analysis would involve optimizing the geometries of both the hydroxy and keto tautomers and calculating their electronic energies. The inclusion of solvent effects, often through continuum solvation models, is crucial as the polarity of the environment can significantly influence tautomeric equilibria. The calculated energy difference between the tautomers provides the basis for determining the equilibrium constant. Furthermore, the calculation of the energy barrier for the interconversion between the tautomers can provide insights into the kinetics of this process.

| Tautomeric Form | Systematic Name | Key Structural Feature |

|---|---|---|

| Hydroxy | This compound | -OH group attached to the pyrazine ring |

| Keto | 2-Oxo-1H-pyrazine-3-carboxylic acid | C=O group within the pyrazine ring |

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, including infrared (IR), Raman, ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

For this compound, DFT calculations can be employed to predict its vibrational frequencies. These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and FT-Raman spectra to assign the observed vibrational bands to specific molecular motions. Such analyses have been successfully performed for related molecules like 3-amino-2-pyrazinecarboxylic acid, where DFT calculations at the B3LYP/6-311++G(d,p) level were used to obtain the optimized geometry and vibrational frequencies. nih.gov

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths, it is possible to simulate the UV-Vis spectrum and identify the electronic transitions responsible for the observed absorption bands. This information is valuable for understanding the photophysical properties of the molecule.

The prediction of NMR chemical shifts is another important application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR chemical shifts that are often in good agreement with experimental data. This can be particularly useful for assigning signals in complex spectra and for confirming the correct structure of a compound.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are indispensable computational techniques in drug discovery and design. They provide a means to visualize and analyze the interactions between a small molecule (ligand) and a biological macromolecule (protein), offering insights into the binding mechanism and affinity.

Ligand-Protein Interactions

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Studies on pyrazine-2-carboxylic acid derivatives have demonstrated the utility of molecular docking in understanding their mechanism of action. For instance, derivatives of pyrazine-2-carboxylic acid have been docked into the active site of Mycobacterium tuberculosis InhA protein to elucidate their potential as antitubercular agents. researchgate.netsemanticscholar.org These studies reveal the specific amino acid residues that interact with the ligand and contribute to its binding.

For this compound, molecular docking could be used to explore its potential to inhibit various enzymes. The hydroxyl and carboxylic acid groups are capable of forming multiple hydrogen bonds, which could be crucial for high-affinity binding. The pyrazine ring can participate in π-π stacking or hydrophobic interactions with aromatic residues in the protein's active site.

Molecular dynamics (MD) simulations can further refine the docked poses and provide a dynamic picture of the ligand-protein complex over time. MD simulations can assess the stability of the predicted binding mode and reveal conformational changes in both the ligand and the protein upon binding.

Binding Modes and Affinity Prediction

Beyond identifying the key interactions, molecular docking programs employ scoring functions to predict the binding affinity of a ligand for a protein. These scoring functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. While these predictions are not always quantitatively perfect, they are very useful for ranking a series of compounds and prioritizing them for experimental testing.

In the context of this compound, docking studies against a specific protein target would generate a series of possible binding poses, each with an associated binding score. Analysis of the top-ranked poses would reveal the most probable binding modes. For example, a study on pyrazine-2-carboxylic acid derivatives against M. tuberculosis InhA protein used the rerank score to evaluate binding affinity, where a lower score suggested better binding. researchgate.netsemanticscholar.org

The prediction of binding modes can guide the design of new analogs with improved potency. By understanding how this compound fits into the active site, medicinal chemists can propose modifications to enhance its interactions with the target protein, leading to higher binding affinity and, consequently, greater biological activity.

| Interaction Type | Potential Functional Groups Involved in this compound | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | -OH, -COOH, pyrazine nitrogens | Serine, Threonine, Aspartate, Glutamate, Histidine, etc. |

| Hydrophobic Interactions | Pyrazine ring | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan, etc. |

| π-π Stacking | Pyrazine ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Electrostatic Interactions | -COO⁻ (deprotonated) | Lysine, Arginine, Histidine |

Pharmacological and Biological Research Applications of 3 Hydroxypyrazine 2 Carboxylic Acid and Its Derivatives

Antiviral Activity and Mechanisms of Action

Derivatives of 3-hydroxypyrazine-2-carboxylic acid are recognized for their significant antiviral effects, which are attributed to their ability to interfere with viral replication processes.

Inhibition of Viral RNA-dependent RNA Polymerase (RdRp)

The primary mechanism of antiviral action for derivatives like favipiravir (B1662787) (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is the selective inhibition of viral RNA-dependent RNA polymerase (RdRp). nih.govnih.govjst.go.jpmssm.edu Once inside a cell, favipiravir is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), by cellular enzymes. nih.govnih.govjst.go.jp This active metabolite is recognized as a purine (B94841) nucleotide by the viral RdRp, leading to its incorporation into the nascent viral RNA strand. abidipharma.com This action inhibits the polymerase's activity and can induce lethal mutations in the viral genome, ultimately halting viral replication. nih.govnih.govnih.govbiorxiv.org This mechanism is distinct among antiviral drugs and is attractive because RdRp is conserved across many RNA viruses and is absent in human cells. abidipharma.com

Activity against RNA Viruses (e.g., Influenza, Zika, Ebola, SARS-CoV-2)

Research has demonstrated the broad-spectrum antiviral activity of this compound derivatives against a wide array of RNA viruses. Favipiravir has shown efficacy against influenza viruses (including A(H1N1)pdm09, A(H5N1), and A(H7N9)), arenaviruses, bunyaviruses, and filoviruses, which are responsible for severe hemorrhagic fevers. nih.govnih.govjst.go.jp Its activity also extends to flaviviruses like Zika virus, West Nile virus, and yellow fever virus, as well as enteroviruses and foot-and-mouth disease virus. nih.govabidipharma.comchemicalbook.com While some studies have explored its potential against SARS-CoV-2, results in animal models have been inconclusive, with one study in cynomolgus macaques showing no effect on SARS-CoV-2 viral kinetics. nih.govgonzaga.eduresearchgate.net However, another study in a hamster model suggested a dose-dependent antiviral effect. biorxiv.org

Cell Line Dependent Activation and Antiviral Efficacy

The antiviral effectiveness of these compounds can be influenced by the type of cell line used in research. The activation of favipiravir and its non-fluorinated analogue, T-1105 (3-hydroxypyrazine-2-carboxamide), to their active triphosphate forms is cell-line dependent. nih.govnih.gov For instance, in MDCK cells, T-1105 is more efficiently converted to its active form compared to favipiravir, resulting in better antiviral activity. nih.govnih.gov Conversely, in A549, Vero, and HEK293T cells, favipiravir is more potent due to more efficient activation. nih.govnih.gov This variability is attributed to differences in the cellular enzymes responsible for the metabolic conversion of the prodrugs. nih.govnih.gov

Structure-Activity Relationships (SAR) in Antiviral Derivatives

The antiviral potency of pyrazine (B50134) derivatives is closely linked to their chemical structure. Studies on structure-activity relationships (SAR) have shown that modifications to the pyrazine ring can significantly impact antiviral efficacy. For example, the introduction of a fluorine atom at the 6-position, as seen in favipiravir, enhances its antiviral activity compared to its non-fluorinated counterpart, T-1105, in certain cell lines. nih.govnih.gov Research into other derivatives, such as those with substitutions at various positions on the pyrazine ring, aims to identify compounds with improved potency and a broader spectrum of activity. nih.govnih.gov The synthesis of novel derivatives continues to be an active area of research to develop more effective antiviral agents. nih.gov

Antimicrobial Properties

In addition to their antiviral effects, derivatives of this compound have also been investigated for their antimicrobial properties.

Activity against Bacterial Strains (e.g., Mycobacterium tuberculosis)

A notable derivative in this context is pyrazinamide (B1679903), a primary drug used in the treatment of tuberculosis. minia.edu.eg Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by the enzyme pyrazinamidase found in Mycobacterium tuberculosis. wikipedia.orgnih.govpatsnap.com The acidic environment within the mycobacterial cell is crucial for its activity. patsnap.comdroracle.ai The proposed mechanisms of action for pyrazinoic acid are multifaceted and include the disruption of membrane transport and energetics, and the inhibition of fatty acid synthase I, which is essential for the bacterium's survival. patsnap.comdroracle.ainih.gov The development of new pyrazinamide derivatives is an ongoing area of research to combat drug-resistant strains of Mycobacterium tuberculosis. minia.edu.egnih.govresearchgate.netmdpi.com

Antifungal Activity

The antifungal potential of this compound derivatives has been explored, though the results indicate that activity is highly dependent on the specific substitutions made to the pyrazine core. Research into various amide derivatives has shown a spectrum of efficacy.

For instance, certain derivatives of 3-aminopyrazine-2-carboxamides demonstrated marginal antifungal activity. mdpi.com Benzyl derivatives showed some effect primarily against Trichophyton interdigitale, while phenyl derivatives exhibited limited activity against Candida albicans. mdpi.com Interestingly, the antifungal effect of alkyl derivatives appeared linked to the carbon chain length, with those containing an odd number of carbons being more active against Trichophyton interdigitale than those with an even number. mdpi.com In contrast, a study on a series of 3-benzylaminopyrazine-2-carboxamides found no significant antifungal activity against the tested fungal strains. mdpi.com

Other studies on substituted amides of pyrazine-2-carboxylic acids reported generally poor in vitro antifungal effects. nih.gov However, research on pyrazine-2-carboxylic acid derivatives of piperazines showed that some compounds had notable activity against C. albicans. rjpbcs.com A correlation has also been noted between the antialgal and antifungal activity of some related compounds against Candida albicans. nih.gov

| Derivative Class | Fungal Strain(s) | Observed Activity | Source |

|---|---|---|---|

| 3-Aminopyrazine-2-carboxamides (Benzyl derivatives) | Trichophyton interdigitale | Marginal Activity | mdpi.com |

| 3-Aminopyrazine-2-carboxamides (Phenyl derivatives) | Candida albicans | Limited Activity | mdpi.com |

| 3-Benzylaminopyrazine-2-carboxamides | Various | No significant activity observed | mdpi.com |

| Pyrazine-2-carboxylic acid-piperazine derivatives | C. albicans | Good activity for specific compounds (P10, P4) | rjpbcs.com |

| Amides of 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid | Various | Poor in vitro effect | nih.gov |

Mechanisms of Microbial Growth Inhibition

The antimicrobial action of carboxylic acids, including pyrazine-2-carboxylic acid derivatives, is generally attributed to two primary mechanisms that disrupt microbial cellular integrity and function. nih.govfrontiersin.org

Membrane Damage : The lipophilic nature of the undissociated carboxylic acid allows it to permeate the microbial cell membrane. nih.gov This infiltration can disrupt the membrane structure, leading to increased permeability and the formation of pores, which can ultimately cause membrane disintegration and cell death. nih.govfrontiersin.org

Intracellular Anion Accumulation : Once inside the cell, where the pH is typically higher than outside, the carboxylic acid dissociates, releasing a proton (H+) and a carboxylate anion. nih.govfrontiersin.org While the cell can manage some level of pH change, the accumulation of the charged anions within the cytoplasm creates osmotic stress and can interfere with essential metabolic processes. nih.govfrontiersin.org This accumulation is considered a primary mechanism of microbial inhibition by carboxylic acids and its magnitude depends on the external pH and anion concentration. frontiersin.org This mechanism is considered distinct from that of classical uncouplers like 2,4-dinitrophenol. nih.govfrontiersin.org

Anticancer Research

Derivatives of pyrazinecarboxylic acids have emerged as a promising class of ligands for the development of novel anticancer agents. The focus of much of this research has been on the synthesis and evaluation of transition metal complexes, leveraging the unique chemical properties of the metal centers to create potent and selective therapeutic candidates. researchgate.netmdpi.com

Transition Metal Complexes as Potential Therapeutic Agents

The clinical success of cisplatin (B142131) has spurred extensive research into other metal-based drugs with potentially improved efficacy and reduced side effects. mdpi.comcapes.gov.br Transition metal complexes containing heterocyclic carboxylate ligands, such as derivatives of this compound, are a significant area of this research. researchgate.netmdpi.com

A study involving the closely related 3-aminopyrazine-2-carboxylic acid (Hapc) demonstrated that both the ligand itself and, more notably, its transition metal complexes displayed significant anticancer activity against Ehrlich ascites tumour cells (EAC) in mice. researchgate.net These complexes incorporate a range of transition metals, highlighting the versatility of this ligand in coordination chemistry. researchgate.net The development of such compounds is part of a broader strategy to create metallodrugs with novel mechanisms of action that can overcome the resistance issues associated with traditional platinum-based therapies. mdpi.comnih.gov Strategies include combining different metal centers into heterobimetallic complexes or conjugating them to biomolecules to enhance targeting. nih.govmdpi.com For example, different metals may target different cellular components; platinum compounds often bind to DNA, whereas some gold complexes are known to inhibit enzymes like thioredoxin reductase. nih.gov

| Metal Center | Complex Formulation Example | Reported Activity | Source |

|---|---|---|---|

| Molybdenum (Mo) | cis-[Mo2O5(apc)2] | Significant anticancer activity vs. EAC | researchgate.net |

| Tungsten (W) | cis-[WO2(apc)2] | Significant anticancer activity vs. EAC | researchgate.net |

| Uranium (U) | trans-[UO2(apc)2] | Significant anticancer activity vs. EAC | researchgate.net |

| Ruthenium (Ru) | [Ru(apc)2(H2O)2] | Significant anticancer activity vs. EAC | researchgate.net |

| Rhodium (Rh) | [Rh(apc)3] | Significant anticancer activity vs. EAC | researchgate.net |

| Palladium (Pd) | [M(apc)2] (M=Pd) | Significant anticancer activity vs. EAC | researchgate.net |

| Platinum (Pt) | [M(apc)2] (M=Pt) | Significant anticancer activity vs. EAC | researchgate.net |

| Silver (Ag) | [Ag(apc)(H2O)2] | Significant anticancer activity vs. EAC | researchgate.net |

| Iridium (Ir) | [Ir(bpy)(Hapc)2]Cl3 | Significant anticancer activity vs. EAC | researchgate.net |

*apc = deprotonated 3-aminopyrazine-2-carboxylic acid

Role in Biochemical Pathways and Cellular Interactions

The biological activity of this compound and its derivatives is rooted in their interactions at the cellular and molecular level. As described previously, a key cellular interaction for this class of carboxylic acids is their ability to cross the cell membrane and cause intracellular anion accumulation, a mechanism central to their antimicrobial effects. frontiersin.org

Beyond this general interaction, specific derivatives play roles in defined biochemical pathways. A prominent example is found in the mechanism of the antitubercular drug pyrazinamide, a structural analog. mdpi.com Pyrazinamide acts as a prodrug that is transported into the mycobacterial cell. mdpi.com Inside the bacterium, the enzyme pyrazinamidase (nicotinamidase) converts pyrazinamide into its active form, pyrazinoic acid (POA), which is the corresponding carboxylic acid. mdpi.commdpi.com The accumulation of POA disrupts membrane potential and interferes with energy production in Mycobacterium tuberculosis, particularly in the semi-dormant bacilli found in acidic environments. mdpi.com

The transition metal complexes of these pyrazine derivatives can also interact with specific biochemical pathways. Depending on the metal center, these complexes can have different cellular targets. For example, ruthenium complexes are known to sometimes interact with the iron-binding protein transferrin, using it as a vehicle to enter cancer cells. nih.gov Other metallodrugs, such as certain gold complexes, are known to target and inhibit crucial enzymes like thioredoxin reductase, which plays a role in cellular redox balance and is often overexpressed in cancer cells. nih.gov These targeted interactions represent a key strategy in the development of modern metallodrugs for cancer therapy.

Analytical Methodologies for 3 Hydroxypyrazine 2 Carboxylic Acid

Chromatographic Techniques

Chromatography is a fundamental technique for separating 3-Hydroxypyrazine-2-carboxylic acid from complex mixtures. The choice between liquid and gas chromatography typically depends on the analyte's volatility and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the purity assessment and quantification of non-volatile compounds like this compound. vwr.comnih.gov Reversed-phase HPLC (RP-HPLC) is a common approach, where the compound is separated on a nonpolar stationary phase (such as C18 or C8) with a polar mobile phase. ptfarm.pl

Purity evaluation by HPLC involves developing a validated method that can separate the main compound from any impurities or degradation products. ptfarm.pl Method validation typically includes assessing parameters such as selectivity, precision, accuracy, linearity, limit of detection (LOD), and limit of quantification (LOQ). ptfarm.pl For quantification, a calibration curve is generated using standards of known concentration. ptfarm.pl

Detection is often achieved using a UV detector, as the pyrazine (B50134) ring system contains a chromophore. mdpi.comnih.gov However, for enhanced sensitivity, especially at trace levels, derivatization with a fluorescent tag can be employed. mdpi.com Reagents like 2-(2,3-anthracenedicarboximido)ethyl trifluoromethanesulfonate (B1224126) (AE-OTf) react with the carboxylic acid group to produce highly fluorescent derivatives, allowing for detection at femtomole levels. Liquid chromatography coupled with mass spectrometry (LC-MS) also offers high sensitivity and selectivity. mdpi.comnih.gov

Table 1: Typical HPLC Parameters for Carboxylic Acid Analysis

| Parameter | Description | Typical Conditions |

| Column | Stationary phase for separation | Octadecyl (C18) or Octyl (C8) silica (B1680970) |

| Mobile Phase | Eluent used to carry the sample | Acetonitrile/Methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) buffer) |

| Flow Rate | Speed of mobile phase | 0.5 - 1.5 mL/min |

| Detection | Method of detecting the analyte | UV-Vis (e.g., at 239 nm or 254 nm), Fluorescence, or Mass Spectrometry (MS) |

| Temperature | Column operating temperature | Ambient or controlled (e.g., 25-40 °C) |

| Injection Volume | Amount of sample introduced | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and thermally stable compounds. However, this compound, with its polar carboxylic acid and hydroxyl groups, is non-volatile and thermally labile. colostate.edu Therefore, direct analysis by GC-MS is not feasible.

To make the compound suitable for GC-MS analysis, a derivatization step is necessary to convert the polar functional groups into less polar, more volatile derivatives. colostate.edu This process reduces the potential for thermal degradation in the hot GC inlet and improves chromatographic peak shape. colostate.edunih.gov

Common derivatization strategies for carboxylic acids and hydroxyl groups include:

Esterification: The carboxylic acid group is converted into an ester, typically a methyl ester, using reagents like BF3/methanol or (trimethylsilyl)diazomethane. colostate.educhromforum.org

Silylation: Both the carboxylic acid and hydroxyl groups can be converted into trimethylsilyl (B98337) (TMS) ethers/esters using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of BSTFA and trimethylchlorosilane (TMCS). colostate.edutulane.edu

Once derivatized, the compound can be separated on a GC column (often a nonpolar or medium-polarity capillary column) and identified by its characteristic mass spectrum. nih.gov The retention time of the derivative provides an additional layer of identification.

Table 2: Common Derivatization Reagents for GC-MS Analysis of Hydroxy-Carboxylic Acids

| Reagent | Target Functional Group(s) | Derivative Formed |

| BF3/Methanol | Carboxylic Acid | Methyl Ester |

| (Trimethylsilyl)diazomethane | Carboxylic Acid, Hydroxyl | Methyl Ester, Trimethylsilyl (TMS) Ether |

| BSTFA (with or without TMCS) | Carboxylic Acid, Hydroxyl | TMS Ester, TMS Ether |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition.

When coupled with a chromatographic inlet (LC-MS or GC-MS), MS provides both separation and identification. The ionization technique is critical. For LC-MS, electrospray ionization (ESI) is common, and it can be operated in either positive or negative ion mode. mdpi.comnih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ is readily formed from the carboxylic acid group. uni.lu In positive ion mode, adducts such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ are typically observed. uni.lu

The fragmentation pattern of the molecular ion provides structural information. For carboxylic acids, common fragmentation pathways include the neutral loss of water (H₂O, M-18) and carbon dioxide (CO₂, M-44). libretexts.orgyoutube.com Alpha-cleavage next to the carbonyl group can result in the loss of the hydroxyl group (-OH, M-17) or the entire carboxyl group (-COOH, M-45). libretexts.orgmiamioh.edu The pyrazine ring itself will also undergo characteristic fragmentation.

Table 3: Predicted Mass Spectrometry Data for this compound (C₅H₄N₂O₃)

| Adduct | Predicted m/z | Ionization Mode |

| [M+H]⁺ | 141.02947 | Positive |

| [M+Na]⁺ | 163.01141 | Positive |

| [M+K]⁺ | 178.98535 | Positive |

| [M+NH₄]⁺ | 158.05601 | Positive |

| [M-H]⁻ | 139.01491 | Negative |

Data sourced from PubChemLite. uni.lu

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments, further confirming the identity of the compound.

Environmental and Biodegradation Studies

Microbial Degradation of Pyrazines

The microbial metabolism of pyrazines, a class of nitrogen-containing heterocyclic compounds, is a key process in their environmental degradation. While information on the specific degradation of 3-Hydroxypyrazine-2-carboxylic acid is limited, research on related pyrazine (B50134) compounds provides valuable insights.

A notable discovery in this field is the biotransformation of pyrazine-2-carboxylic acid into this compound. This conversion is achieved through a process known as regioselective mono-hydroxylation, where a hydroxyl group is specifically added to the third carbon of the pyrazine ring. This reaction has been demonstrated using the bacterial species Ralstonia/Burkholderia sp. strain DSM 6920. This biotransformation highlights a crucial initial step that can occur in the microbial breakdown of pyrazine carboxylic acids.

The genus Burkholderia is recognized for its metabolic versatility and its potential in the bioremediation of environments contaminated with various aromatic and heterocyclic compounds. These bacteria possess a wide array of catabolic pathways that enable them to break down complex organic molecules.

Bioremediation Potential

The potential for using microorganisms to clean up environments contaminated with pyrazine compounds, a process known as bioremediation, is an area of active research. The ability of Ralstonia/Burkholderia sp. strain DSM 6920 to hydroxylate pyrazine-2-carboxylic acid to form this compound is a significant finding in this context. Hydroxylation is often a critical initial step in the aerobic degradation of aromatic compounds, as it can make the molecule more susceptible to subsequent enzymatic attack and ring cleavage.

While the direct bioremediation of this compound has not been extensively studied, the known metabolic capabilities of genera like Burkholderia suggest a promising outlook. These bacteria are known to thrive in diverse and often contaminated environments, including soil and water. Their ability to degrade a wide range of aromatic compounds makes them strong candidates for breaking down pyrazine derivatives in contaminated sites.

Q & A

Q. What are the key synthetic routes for preparing 3-hydroxypyrazine-2-carboxylic acid and its derivatives?

Methodological Answer: A common approach involves nitration of 3-hydroxypyrazine-2-carboxamide using potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄) as a catalyst. For example, dissolving 3-hydroxypyrazine-2-carboxamide (7 mmol) in H₂SO₄ at controlled temperatures yields 3-hydroxy-6-nitropyrazine-2-carboxamide . Alternatively, 3-hydroxypyrazin-2-carboxamide can undergo chlorination with PCl₅ or POCl₃, followed by hydrolysis or substitution reactions to introduce functional groups like methoxy or amino . Key considerations include reagent purity (>98%), solvent selection, and reaction time optimization.

Q. How can researchers characterize the hydrogen-bonding network in this compound derivatives?

Methodological Answer: X-ray crystallography is critical for mapping hydrogen-bonding interactions. For instance, 3-aminopyrazine-2-carboxylic acid exhibits intra- and intermolecular hydrogen bonds between the carboxylic acid, amino groups, and pyrazine ring nitrogen atoms. These bonds stabilize the crystal lattice, as evidenced by displacement parameter analysis . Complementary techniques like FT-IR and NMR can validate hydrogen-bonding patterns by identifying shifts in O–H or N–H stretching frequencies.

Q. What analytical methods are recommended for purity assessment of this compound intermediates?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) is standard for quantifying purity (>98%). For moisture-sensitive derivatives (e.g., chlorinated analogs), Karl Fischer titration ensures water content <0.5% . Mass spectrometry (MS) and elemental analysis (EA) further confirm molecular weight and composition.

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Methodological Answer: Contradictions in NMR or IR data often arise from solvent effects or tautomeric equilibria. For example, keto-enol tautomerism in hydrazone derivatives may lead to variable peak assignments. To address this:

Q. What strategies optimize nitration regioselectivity in this compound derivatives?

Methodological Answer: Nitration at the 6-position of 3-hydroxypyrazine-2-carboxamide is influenced by:

- Acid strength: Concentrated H₂SO₄ (>95%) enhances electrophilic substitution.

- Temperature: Reactions at 0–5°C favor mono-nitration, while higher temperatures risk di-nitration or decomposition .

- Substituent effects: Electron-donating groups (e.g., –NH₂) direct nitration to specific ring positions. Computational modeling (e.g., Fukui function analysis) can predict reactive sites .

Q. How do metal chelates of this compound derivatives enhance biological activity?

Methodological Answer: Coordination with transition metals (Cu²⁺, Pt⁴⁺) modifies electronic properties and bioavailability. For example:

- Antimicrobial activity: Cu(II) chelates of 3-amino-N-(3-aminopyrazine-2-carbonyl) pyrazine-2-carbohydrazonic acid show enhanced inhibition against E. coli (MIC = 8 µg/mL) compared to the free ligand .

- DNA interaction: Planar aromatic systems in metal complexes intercalate with DNA, validated via UV-vis titration and gel electrophoresis .

Q. What computational methods predict the reactivity of this compound in drug design?

Methodological Answer:

- DFT calculations: Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites for electrophilic attack .

- Molecular docking: Simulate binding affinities with target proteins (e.g., dihydrofolate reductase) using software like AutoDock Vina .

- ADMET profiling: Predict pharmacokinetic properties (e.g., plasma stability) using QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.